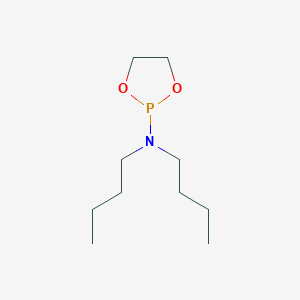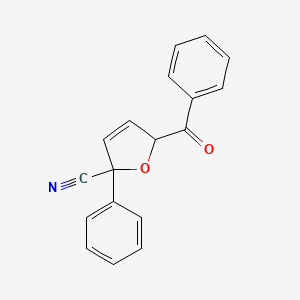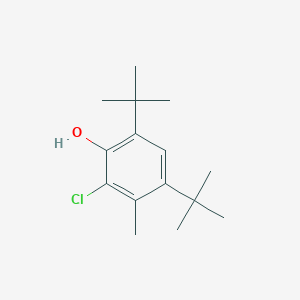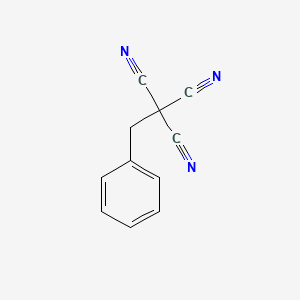
Dichloro(diiodo)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichloro(diiodo)silane is a chemical compound with the formula SiCl2I2 It is a member of the silane family, which consists of silicon atoms bonded to various halogens
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dichloro(diiodo)silane can be synthesized through a multi-step process involving different precursor compounds. One common method involves the reaction of dichlorosilane with iodine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, this compound is produced by the disproportionation of dichlorosilane. This process involves the use of a disproportionation reaction tower, where dichlorosilane is fed into the tower and subjected to catalytic reactions. The reaction product is then separated to obtain this compound .
Análisis De Reacciones Químicas
Types of Reactions: Dichloro(diiodo)silane undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form silicon dioxide and other by-products.
Reduction: Can be reduced to form simpler silicon compounds.
Substitution: Undergoes halogen exchange reactions, where chlorine or iodine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogen exchange reactions often involve the use of halogenating agents like bromine or fluorine under controlled conditions.
Major Products Formed:
Oxidation: Silicon dioxide and halogenated by-products.
Reduction: Simpler silicon hydrides.
Substitution: Various halogenated silanes depending on the reagents used.
Aplicaciones Científicas De Investigación
Dichloro(diiodo)silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other silicon-containing compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Employed in the production of high-purity silicon for semiconductor applications
Mecanismo De Acción
The mechanism by which dichloro(diiodo)silane exerts its effects involves its ability to undergo various chemical reactions, leading to the formation of different silicon-containing compounds. These reactions often involve the formation and breaking of silicon-halogen bonds, which are crucial for its reactivity. The molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used .
Comparación Con Compuestos Similares
Dichlorodimethylsilane (Si(CH3)2Cl2): Used in the production of silicone polymers.
Octadecyltrichlorosilane (SiCl3C18H37): Employed in surface modification and coatings.
Trimethylchlorosilane (Si(CH3)3Cl): Utilized in the synthesis of organosilicon compounds.
Uniqueness: Dichloro(diiodo)silane is unique due to its combination of chlorine and iodine atoms bonded to silicon. This unique combination imparts distinct reactivity and properties, making it suitable for specialized applications that other silanes may not be able to achieve.
Propiedades
Número CAS |
13977-54-3 |
|---|---|
Fórmula molecular |
Cl2I2Si |
Peso molecular |
352.80 g/mol |
Nombre IUPAC |
dichloro(diiodo)silane |
InChI |
InChI=1S/Cl2I2Si/c1-5(2,3)4 |
Clave InChI |
KXDPGULGDXGELM-UHFFFAOYSA-N |
SMILES canónico |
[Si](Cl)(Cl)(I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



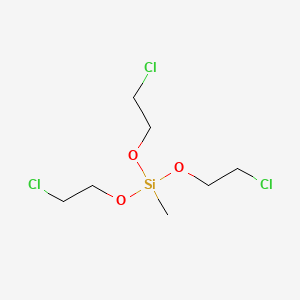
![2-(2,2,8-Trimethyl-4h-[1,3]dioxino[4,5-c]pyridin-5-yl)ethanol](/img/structure/B14721380.png)

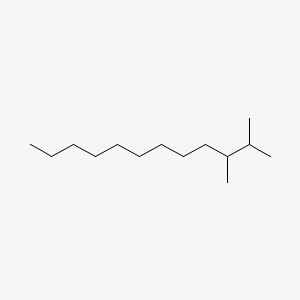
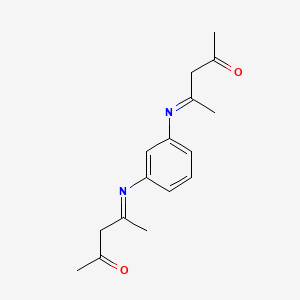

![1-[2-(Propan-2-yloxy)propoxy]propan-2-ol](/img/structure/B14721417.png)
